4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid
Description
Properties
Molecular Formula |
C17H10Br2O3 |
|---|---|
Molecular Weight |
422.1 g/mol |
IUPAC Name |
4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C17H10Br2O3/c18-12-3-1-11-8-14(5-2-10(11)7-12)22-16-9-13(19)4-6-15(16)17(20)21/h1-9H,(H,20,21) |
InChI Key |
BGCVFJZZZYIPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromonaphthalen-2-ol
The naphthalene moiety is functionalized via electrophilic aromatic substitution. A reported method involves dissolving naphthalen-2-ol in sulfuric acid and methanol, followed by bromination using potassium iodide and bromine under controlled conditions. This yields 6-bromonaphthalen-2-ol with regioselectivity dictated by the directing effects of the hydroxyl group. Alternative brominating agents, such as N-bromosuccinimide (NBS) in tetrahydrofuran (THF), may also be employed to minimize polybromination.
Bromination of 2-Hydroxybenzoic Acid
4-Bromo-2-hydroxybenzoic acid is synthesized by brominating salicylic acid using bromine in acetic acid. Iron(III) bromide (FeBr₃) catalyzes the reaction, ensuring substitution at the para position relative to the hydroxyl group. The crude product is purified via recrystallization from ethanol, achieving yields >85%.
Protection of the Carboxylic Acid Group
Esterification of 4-Bromo-2-Hydroxybenzoic Acid
To prevent side reactions during subsequent steps, the carboxylic acid is protected as a methyl ester. A protocol adapted from CN109553532B involves refluxing 4-bromo-2-hydroxybenzoic acid in methanol with concentrated sulfuric acid. The reaction proceeds to completion within 4–6 hours, yielding methyl 4-bromo-2-hydroxybenzoate (95% purity by GC-MS).
Ether Bond Formation
Mitsunobu Coupling
The ether linkage is established via a Mitsunobu reaction between 6-bromonaphthalen-2-ol and methyl 4-bromo-2-hydroxybenzoate. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the hydroxyl group of the naphthol attacks the activated benzoate derivative, forming the desired ether. Typical conditions include:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–24 hours |
| Yield | 78–85% |
Ullmann-Type Coupling
Copper(I) iodide catalyzes the coupling of aryl halides under microwave irradiation. A mixture of methyl 4-bromo-2-iodobenzoate and 6-bromonaphthalen-2-ol in dimethylformamide (DMF) with K₂CO₃ achieves 70% conversion at 120°C in 2 hours. This method avoids phosphine ligands but requires rigorous exclusion of oxygen.
Deprotection of the Methyl Ester
Alkaline Hydrolysis
The methyl ester is hydrolyzed using aqueous sodium hydroxide (2 M) in methanol at 60°C for 3 hours. Acidification with HCl precipitates 4-bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid, which is filtered and dried under vacuum. Yields exceed 90% with purity >98% (HPLC).
Alternative Synthetic Routes
One-Pot Bromination-Etherification
A streamlined approach combines bromination and etherification in a single reactor. Using NBS and a phase-transfer catalyst (e.g., benzyltriethylammonium bromide), 2-hydroxybenzoic acid and naphthalen-2-ol react in dichloromethane/water. However, this method suffers from lower regioselectivity (∼60% yield).
Photoredox Catalysis
Recent advances employ 4CzIPN as an organophotoredox catalyst to mediate C–O bond formation under blue LED light. While promising for mild conditions, scalability remains challenging due to extended reaction times (48 hours).
Analytical Characterization
Critical data for validating synthesis success include:
Table 1: Spectroscopic Data
| Property | Value (Reference) |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.88–7.90 (d, 1H), 7.29–7.27 (d, 1H), 3.88 (s, 3H) |
| ¹³C NMR | δ 167.8 (C=O), 152.1 (C-O), 118.9–132.4 (aryl C) |
| HRMS (ESI+) | m/z 423.9871 [M+H]⁺ (calc. 423.9868) |
Challenges and Optimization
-
Regioselectivity in Bromination : Excess bromine leads to di- or tri-substituted byproducts. Using NBS with FeCl₃ improves para selectivity.
-
Etherification Efficiency : Microwave-assisted Ullmann coupling reduces reaction time from 24 hours to 2 hours but requires specialized equipment.
-
Acid Sensitivity : The free carboxylic acid group necessitates protection during bromination to avoid decarboxylation .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form carboxylate derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity: Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models.
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast and colorectal cancer cell lines.
Biological Research
The compound is being investigated as a biochemical probe due to its ability to interact with specific molecular targets:
- Enzyme Inhibition Studies: It has been tested for its ability to inhibit enzymes involved in cancer progression and inflammation pathways.
- Molecular Docking Studies: Computational studies have shown promising interactions with various protein targets, indicating potential as a lead compound for drug development.
Materials Science
4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is also being studied for applications in materials science:
- Polymer Chemistry: The compound can serve as a building block for synthesizing new polymers with enhanced thermal and mechanical properties.
- Nanotechnology Applications: Its unique structural features make it suitable for incorporation into nanomaterials, potentially leading to advancements in drug delivery systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Anticancer activity | Inhibited proliferation of breast cancer cells by 50% at 10 µM concentration. |
| Study C | Molecular docking | Identified strong binding affinity to target enzymes involved in cancer metabolism. |
Mechanism of Action
The mechanism of action of 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The bromine atoms and the benzoic acid moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Benzoic Acid Derivatives
Physicochemical Properties
- Solubility : The target compound’s dual bromine atoms and naphthalene group likely reduce aqueous solubility compared to simpler analogs like 4-bromo-2-fluoro-6-methylbenzoic acid .
- Melting Points : While direct data are unavailable, analogs with naphthalen-2-yloxy groups (e.g., compounds in ) exhibit melting points between 104–173°C, suggesting the target compound may fall within this range .
- Acidity: The electron-withdrawing bromine atoms enhance the acidity of the carboxylic acid group compared to non-halogenated benzoic acids (pKa ~2–3 estimated) .
Biological Activity
4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is an organic compound characterized by its unique structure, which includes two bromine atoms and a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
The molecular formula of 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is , with a molecular weight of approximately 422.1 g/mol. The compound's structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H10Br2O3 |
| Molecular Weight | 422.1 g/mol |
| IUPAC Name | 4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid |
| InChI Key | BGCVFJZZZYIPRL-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the bromination of naphthalene followed by the formation of a naphthyl ether through reaction with 4-bromo-2-hydroxybenzoic acid. This multi-step process is crucial for obtaining the desired product in a pure form suitable for biological studies.
The biological activity of 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is thought to involve its interaction with specific molecular targets, potentially inhibiting or activating certain enzymes or receptors. The presence of bromine atoms enhances the compound's binding affinity, influencing its pharmacological effects. Detailed studies are required to elucidate the exact molecular pathways involved in its mechanism of action .
Anti-inflammatory Properties
Research indicates that compounds similar to 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid exhibit significant anti-inflammatory activities. For instance, studies have shown that analogs can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain signaling pathways. The inhibition of these enzymes may lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines, including those associated with colorectal and breast cancers. The mechanism appears to involve the modulation of signaling pathways that regulate cell proliferation and apoptosis .
Case Study: Colorectal Cancer
In a study examining the effects of related compounds on colorectal cancer, it was found that certain derivatives significantly reduced tumor growth and metastasis in preclinical models. This suggests that 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid could have similar effects, warranting further investigation into its therapeutic potential against this type of cancer .
In Vitro Studies
Table 1 summarizes key findings from various in vitro studies assessing the biological activity of 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid:
Mechanistic Insights
Further mechanistic studies are necessary to clarify how this compound interacts at the molecular level with its targets. Initial findings suggest that it may modulate inflammatory pathways and influence apoptosis through various signaling cascades.
Q & A
Basic: What synthetic strategies are employed to prepare 4-bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid, and what limitations exist in current methodologies?
Answer:
The synthesis of brominated aromatic compounds like this derivative typically involves nucleophilic aromatic substitution or coupling reactions. For example, the naphthalene-oxy moiety may be introduced via Ullmann coupling or SNAr reactions between 6-bromonaphthalen-2-ol and a brominated benzoic acid precursor. Traditional methods often use toxic solvents (e.g., dichloroethane or CCl₄) and require harsh conditions, leading to scalability and safety challenges . A modern alternative involves flow photochemistry, which improves regioselectivity and reduces solvent toxicity by enabling controlled bromination under mild conditions . Limitations include the need for specialized equipment for flow chemistry and potential side reactions during multi-bromination steps.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and aromatic coupling.
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% threshold is common for research-grade compounds) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray Crystallography: Resolves crystal packing and stereochemical details, as demonstrated in related brominated aromatic systems .
- Melting Point Analysis: Consistency with literature values (e.g., 117–119°C for analogous bromophenylacetic acids) .
Advanced: How can researchers resolve contradictory purity data between HPLC and GC analyses for brominated aromatic compounds?
Answer:
Discrepancies may arise due to differences in detection limits (e.g., GC’s reliance on volatility vs. HPLC’s broader solvent compatibility). To resolve:
Cross-validate with Multiple Techniques: Use NMR to detect non-volatile impurities missed by GC .
Spike Testing: Introduce a known impurity to confirm detection thresholds.
Thermogravimetric Analysis (TGA): Identify residual solvents or decomposition products affecting purity .
Adjust HPLC Parameters: Optimize mobile phase gradients to separate co-eluting species .
Advanced: How can flow chemistry be optimized to improve yields in the synthesis of brominated benzoic acid derivatives?
Answer:
Key parameters for optimization in flow photochemical synthesis include:
- Residence Time: Longer exposure to UV light enhances bromination efficiency but may increase side reactions.
- Catalyst Loading: Pd or Cu catalysts in Ullmann coupling can be tuned to reduce dimerization .
- Solvent Selection: Replace dichloroethane with acetonitrile or ethanol to improve solubility and reduce toxicity .
- Temperature Control: Maintain <50°C to prevent decarboxylation of the benzoic acid moiety .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Answer:
This compound serves as:
- Pharmacophore Building Block: The bromine atoms act as halogens for Suzuki-Miyaura cross-coupling to generate biaryl structures in drug candidates .
- Enzyme Inhibitor Scaffold: The naphthalene-oxy group mimics hydrophobic binding pockets in kinases or proteases .
- Fluorescent Probe Precursor: Bromine substituents enable post-functionalization with fluorophores for imaging agents .
Advanced: How can researchers design derivatives of this compound to target specific biological receptors?
Answer:
A rational design approach involves:
Molecular Docking: Use the bromonaphthalene moiety as a rigid backbone to fit hydrophobic receptor pockets (e.g., estrogen receptors) .
Bioisosteric Replacement: Substitute bromine with CF₃ or Cl to modulate electronic effects without altering steric bulk .
Prodrug Strategies: Esterify the carboxylic acid group to enhance cell permeability, followed by enzymatic hydrolysis in vivo .
Structure-Activity Relationship (SAR) Studies: Systematically vary substitution patterns on the naphthalene ring to optimize binding affinity .
Basic: What safety precautions are essential when handling brominated aromatic compounds?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Conduct reactions in a fume hood to prevent inhalation of volatile brominated byproducts .
- Waste Disposal: Neutralize acidic residues with bicarbonate before disposal in halogenated waste containers .
- First Aid: For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .
Advanced: How can researchers address low yields in the coupling of 6-bromonaphthalen-2-ol to brominated benzoic acid precursors?
Answer:
Low yields may stem from steric hindrance or electron-withdrawing effects. Mitigation strategies include:
- Microwave-Assisted Synthesis: Enhance reaction kinetics and reduce side-product formation .
- Protecting Group Strategy: Temporarily protect the carboxylic acid as a methyl ester to reduce deactivation during coupling .
- Catalyst Screening: Test Pd₂(dba)₃/Xantphos systems for improved efficiency in Ullmann-type reactions .
Basic: What computational tools aid in predicting the reactivity of brominated aromatic systems?
Answer:
- Density Functional Theory (DFT): Calculates activation energies for bromination or coupling steps .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways .
- Cheminformatics Platforms (e.g., Reaxys): Identify analogous reactions and optimize conditions .
Advanced: How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
